molecular formula C25H34N2O2 B5118684 2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol

2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol

Cat. No. B5118684
M. Wt: 394.5 g/mol
InChI Key: VKRBIRLMXCPHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol, commonly known as Irganox 1076, is a phenolic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents such as benzene, chloroform, and toluene. Irganox 1076 is known for its ability to prevent oxidative degradation of polymers, thereby extending their useful life.

Mechanism of Action

Irganox 1076 acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It does this by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity. This prevents the free radical from reacting with other molecules and causing oxidative damage.
Biochemical and Physiological Effects:
Irganox 1076 has been shown to have low toxicity and is considered safe for use in various applications. It is metabolized in the liver and excreted in the urine. Studies have shown that it does not accumulate in the body and is rapidly eliminated.

Advantages and Limitations for Lab Experiments

One of the advantages of using Irganox 1076 in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations is that it may interfere with certain assays and experiments, particularly those involving free radical generation.

Future Directions

There are several areas of research that could be explored further with regards to Irganox 1076. These include:
1. Development of new synthesis methods to improve the efficiency and yield of Irganox 1076 production.
2. Investigation of the potential use of Irganox 1076 in the pharmaceutical industry as a drug delivery system.
3. Study of the effects of Irganox 1076 on human health and the environment.
4. Development of new applications for Irganox 1076 in fields such as cosmetics and personal care products.
5. Investigation of the potential use of Irganox 1076 as a food preservative and antioxidant.

Synthesis Methods

The synthesis of Irganox 1076 involves the reaction between 2,6-di-tert-butylphenol and 1-isopropyl-2-mercaptobenzimidazole. The reaction is carried out in the presence of a base and a solvent, such as toluene or xylene. The resulting product is then oxidized using hydrogen peroxide to yield Irganox 1076.

Scientific Research Applications

Irganox 1076 has been extensively studied for its antioxidant properties and its potential applications in various fields. One of the major areas of research is in the field of polymer science, where Irganox 1076 is used as a stabilizer to prevent degradation of polymers during processing and storage. It has also been studied for its potential use in the food industry as a preservative and antioxidant.

properties

IUPAC Name

2,6-ditert-butyl-4-[hydroxy-(1-propan-2-ylbenzimidazol-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-15(2)27-20-12-10-9-11-19(20)26-23(27)21(28)16-13-17(24(3,4)5)22(29)18(14-16)25(6,7)8/h9-15,21,28-29H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBIRLMXCPHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-di-tert-butyl-4-{hydroxy[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}phenol

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